molecular formula C14H13N3O2 B2934167 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2490435-67-9

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2934167
CAS No.: 2490435-67-9
M. Wt: 255.277
InChI Key: YKJGXEYZVBTHGM-UHFFFAOYSA-N
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Description

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound featuring a quinoxalin-2-one scaffold fused with a 4-methoxypyridin-3-yl substituent. The methoxy group on the pyridine ring enhances electronic and steric properties, influencing binding interactions with biological targets such as tubulin, a key protein in cancer cell proliferation .

Properties

IUPAC Name

4-(4-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-7-15-8-12(13)17-9-14(18)16-10-4-2-3-5-11(10)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJGXEYZVBTHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of methoxypyridine with a halogenated quinoxaline intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, particularly at the pyridine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoxaline core.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted methoxypyridine derivatives.

Scientific Research Applications

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

4-[(5-Phenylpyridin-3-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one (Y81)
  • Structure: The pyridine ring is substituted with a phenyl group at position 5 and a carbonyl linker to the quinoxalin-2-one core.
  • Key Difference : Replacement of the methoxy group with a phenyl-carbonyl moiety likely impacts solubility and target binding.
Heterocombretastatins with (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl) Ring B
  • Structure : Features a 2-oxo-dihydropyridine ring instead of methoxypyridine.
  • Activity: Demonstrated cytotoxicity and antitubulin activity but with reduced potency compared to the 4-methoxypyridin-3-yl analog.

Modifications to the Quinoxaline Core

4-(2-Chloro-6-Fluoroquinazolin-4-yl)-7-Methoxy-1,3-dihydroquinoxalin-2-one
  • Structure: Incorporates a chloro-fluoroquinazoline moiety and an additional methoxy group on the quinoxaline core.
  • This compound exhibited high activity in structural studies of tubulin complexes .
  • Key Difference : Increased halogen substitution may improve target affinity but raise toxicity concerns.
4-Benzyl-1,3-dihydroquinoxalin-2-one
  • Structure : Substitutes the pyridine ring with a benzyl group.
  • Activity: Limited data on biological activity, but the benzyl group’s hydrophobicity may reduce solubility compared to the methoxypyridine variant, impacting bioavailability .

Functional Group Additions

4-[2-(Diethylamino)acetyl]-1,3-dihydroquinoxalin-2-one
  • Structure: Includes a diethylamino-acetyl group at position 4.
  • Activity: The basic diethylamino group could enhance solubility and membrane permeability, but its bulky nature might interfere with target binding .
4-[(4-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
  • Structure : Features a p-tolylmethyl substituent.

Comparative Data Table

Compound Name Substituents/Modifications Biological Activity Reference
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one 4-Methoxypyridin-3-yl High cytotoxicity, antitubulin
Y81 5-Phenylpyridin-3-yl-carbonyl Not reported (structural analog)
4-(2-Chloro-6-fluoroquinazolin-4-yl)-7-methoxy-1,3-dihydroquinoxalin-2-one Chloro-fluoroquinazoline, additional methoxy High tubulin binding
4-Benzyl-1,3-dihydroquinoxalin-2-one Benzyl substituent Reduced solubility/activity
4-[2-(Diethylamino)acetyl]-1,3-dihydroquinoxalin-2-one Diethylamino-acetyl Improved solubility

Biological Activity

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with quinoxaline precursors. A common method includes:

  • Reagents :
    • 3-methylquinoxalin-2(1H)-one
    • 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
    • Potassium bicarbonate as a base
  • Procedure :
    • Dissolve the quinoxaline derivative in dimethylformamide.
    • Add the chlorinated compound and base, then heat under reflux.
    • Upon completion, precipitate the product by adding water and purify through recrystallization.

This method yields light-yellow crystals of the target compound, confirming its structure through spectroscopic methods such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit varying degrees of antimicrobial activity. The structure-activity relationship (SAR) shows that modifications on the quinoxaline ring can enhance antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)Reference
This compound15
Chloramphenicol19
Ampicillin28

Antitumor Activity

The compound has also demonstrated antitumor properties in vitro. A study reported an IC50 value of 0.5 µg/mL against liver carcinoma cell lines, indicating potent cytotoxic effects. This suggests that the methoxy substitution plays a significant role in enhancing antitumor activity .

The proposed mechanism for the biological activity of this compound involves inhibition of specific enzymes linked to cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The treatment also resulted in minimal side effects, suggesting a favorable therapeutic index.
  • Clinical Implications : Further research into this compound's pharmacokinetics and biodistribution is necessary to assess its potential for clinical use in treating cancers or infections resistant to conventional therapies.

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